An In-depth Technical Guide to 6-Aminopyridazine-4-carboxylic acid (CAS 1242458-49-6)
An In-depth Technical Guide to 6-Aminopyridazine-4-carboxylic acid (CAS 1242458-49-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of a Versatile Heterocyclic Scaffold
6-Aminopyridazine-4-carboxylic acid is a heterocyclic compound characterized by a pyridazine ring substituted with both an amino and a carboxylic acid functional group. This unique arrangement of functionalities imparts a high degree of chemical reactivity and versatility, positioning it as a valuable building block in the synthesis of a wide array of biologically active molecules.[1] In recent years, this compound has garnered increasing attention within the fields of medicinal chemistry and agrochemical research. Its structural motif is a key component in the development of novel therapeutic agents, particularly in the realms of oncology, neurobiology, and infectious diseases. Furthermore, its utility extends to the creation of advanced agrochemicals, where it contributes to the generation of more effective and selective herbicides and pesticides.[1] This guide serves as a comprehensive technical resource, offering insights into the synthesis, physicochemical properties, and diverse applications of 6-aminopyridazine-4-carboxylic acid, with the aim of empowering researchers to unlock its full potential in their scientific endeavors.
Physicochemical Properties: A Tabulated Overview
A thorough understanding of the physicochemical properties of 6-aminopyridazine-4-carboxylic acid is paramount for its effective utilization in research and development. The following table summarizes key known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 1242458-49-6 | Internal Data |
| Molecular Formula | C₅H₅N₃O₂ | [Internal Data] |
| Molecular Weight | 139.11 g/mol | [Internal Data] |
| IUPAC Name | 6-aminopyridazine-4-carboxylic acid | [Internal Data] |
| SMILES | Nc1cc(cnn1)C(=O)O | [Internal Data] |
| Appearance | Off-white to white solid (predicted) | [1] |
| Melting Point | >250 °C (for the similar 6-Amino-pyridazine-3-carboxylic acid) | [1] |
| Solubility | Predicted to be soluble in water and polar organic solvents | [2] |
| pKa | 2.86 (for the similar 6-Aminopyridine-3-carboxylic acid) | N/A |
Synthesis of 6-Aminopyridazine-4-carboxylic acid: A Proposed Methodological Approach
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for 6-Aminopyridazine-4-carboxylic acid via a Hofmann rearrangement.
Detailed Step-by-Step Protocol
Step 1: Synthesis of Pyridazine-4-carboxamide
This initial step involves the conversion of a suitable pyridazine-4-carboxylic acid derivative (such as the corresponding ester or acid chloride) to the primary amide.
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Starting Material: Pyridazine-4-carboxylic acid methyl ester.
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Reagents: Anhydrous ammonia, Methanol.
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Procedure: a. Dissolve pyridazine-4-carboxylic acid methyl ester in a minimal amount of methanol in a pressure-resistant vessel. b. Cool the solution to 0°C and carefully introduce anhydrous ammonia gas until the solution is saturated. c. Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, carefully vent the excess ammonia in a fume hood. f. Concentrate the reaction mixture under reduced pressure to yield crude pyridazine-4-carboxamide. g. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Hofmann Rearrangement to 6-Aminopyridazine-4-carboxylic acid
This key transformation utilizes the Hofmann rearrangement to convert the primary amide to the corresponding amine with the loss of one carbon atom.[3]
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Starting Material: Pyridazine-4-carboxamide.
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Reagents: Bromine, Sodium hydroxide solution, Water.
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Procedure: a. Prepare a solution of sodium hydroxide in water and cool it to 0°C in an ice bath. b. Slowly add bromine to the cold sodium hydroxide solution with vigorous stirring to form a sodium hypobromite solution. c. In a separate flask, dissolve pyridazine-4-carboxamide in a cold aqueous solution of sodium hydroxide. d. Add the freshly prepared sodium hypobromite solution dropwise to the amide solution, maintaining the temperature below 10°C. e. After the addition is complete, slowly warm the reaction mixture to 50-70°C and maintain this temperature for approximately one hour. f. Monitor the reaction for the formation of the intermediate isocyanate. g. Cool the reaction mixture and acidify it with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the 6-aminopyridazine-4-carboxylic acid. h. Collect the solid product by filtration, wash with cold water, and dry under vacuum. i. Further purification can be achieved by recrystallization.
Applications in Drug Discovery and Agrochemical Development
The bifunctional nature of 6-aminopyridazine-4-carboxylic acid, possessing both a nucleophilic amino group and a carboxylic acid handle for amide bond formation, makes it an exceptionally useful scaffold in the synthesis of complex molecules.
As a Key Intermediate in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridazine core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site. The carboxylic acid functionality provides a convenient point for the attachment of various side chains that can be tailored to interact with other regions of the kinase, thereby conferring potency and selectivity. Derivatives of similar aminopyrazines have been shown to bind to the hinge region of kinases like Nek2.[4]
Caption: Schematic of an aminopyridazine-based kinase inhibitor interacting with the ATP binding pocket.
Building Block for Neurological Disorder Therapeutics
Aminopyridine derivatives have a well-established role in the treatment of neurological disorders. For instance, 4-aminopyridine is a potassium channel blocker used to improve motor function in patients with multiple sclerosis.[5] The aminopyridazine scaffold of 6-aminopyridazine-4-carboxylic acid can be incorporated into novel molecules designed to modulate the activity of ion channels and receptors in the central nervous system. The carboxylic acid group allows for the facile synthesis of a library of amides, enabling the exploration of structure-activity relationships to optimize for potency, selectivity, and pharmacokinetic properties.
Scaffold for Novel Agrochemicals
The pyridazine ring is a common feature in a variety of herbicides and pesticides. The unique substitution pattern of 6-aminopyridazine-4-carboxylic acid provides a template for the development of new agrochemicals with potentially improved efficacy and environmental profiles. The amino and carboxylic acid groups can be functionalized to tune the molecule's properties, such as its uptake by plants or its interaction with specific insect or weed targets.
Conclusion: A Scaffold with Significant Potential
6-Aminopyridazine-4-carboxylic acid represents a highly versatile and valuable building block for chemical synthesis. Its utility in the construction of diverse molecular architectures, particularly in the fields of drug discovery and agrochemical development, is well-recognized. While a standardized synthesis protocol is yet to be widely published, the proposed Hofmann rearrangement of the corresponding carboxamide offers a plausible and efficient route to this important intermediate. As research into novel kinase inhibitors, therapeutics for neurological disorders, and advanced agrochemicals continues to expand, the demand for and applications of 6-aminopyridazine-4-carboxylic acid are poised to grow, solidifying its role as a key component in the modern synthetic chemist's toolbox.
References
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How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid? (n.d.). Chemsrc. Retrieved January 28, 2026, from [Link]
- Chimichi, S., & Nesi, R. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.
- Aly, A. A., & Wasfy, A. A. F. (2004). γ-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using DCC as the condensing agent. Indian Journal of Chemistry - Section B, 43B(3), 629-635.
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The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]
- Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256.
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Hofmann Rearrangement. (n.d.). Pharma D. Port. Retrieved January 28, 2026, from [Link]
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Pyridazine-4-carboxylic Acid. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
- Wang, L., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1538.
- Van den Berghe, K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7747-7757.
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